molecular formula C15H18N2O2 B3717035 5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione CAS No. 5785-31-9

5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B3717035
CAS No.: 5785-31-9
M. Wt: 258.32 g/mol
InChI Key: BFCPIVHSGNKQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyridine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-methyl-2-aminopyridine with cyclohexane-1,3-dione under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the pyridine ring may interact with metal ions or active sites in enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the cyclohexane ring and imine linkage.

    2-Amino-5-methylpyridine: Contains the pyridine ring but lacks the cyclohexane ring and additional functional groups.

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar in having a dimethyl group but differs significantly in overall structure and reactivity.

Uniqueness

5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring, a pyridine ring, and multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(5-methylpyridin-2-yl)iminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-4-5-14(16-8-10)17-9-11-12(18)6-15(2,3)7-13(11)19/h4-5,8-9,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPIVHSGNKQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973439
Record name 5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-31-9
Record name 5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.